
2-Phenoxyphenyl isocyanate
Overview
Description
2-Phenoxyphenyl isocyanate is an aromatic isocyanate characterized by a phenyl ring substituted with a phenoxy group (-OPh) at the ortho (2-) position and an isocyanate (-NCO) functional group. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and polymers. Its structure imparts unique electronic and steric properties due to the electron-donating nature of the phenoxy group via resonance, which can modulate the reactivity of the -NCO group .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyphenyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-phenoxyaniline with phosgene. The reaction proceeds as follows:
-
Phosgenation Method
Reactants: 2-Phenoxyaniline and phosgene.
Conditions: The reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under anhydrous conditions to prevent hydrolysis of the isocyanate group.
Reaction: [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + 2 \text{HCl} ]
-
Non-Phosgene Methods
Carbamate Decomposition: This method involves the formation of a carbamate intermediate, which is then thermally decomposed to yield the isocyanate.
Catalysts: Zinc-based catalysts are often used to enhance the yield and selectivity of the reaction.
Chemical Reactions Analysis
2-Phenoxyphenyl isocyanate undergoes a variety of chemical reactions, primarily due to the electrophilic nature of the isocyanate group.
Types of Reactions
-
Addition Reactions
With Amines: Forms ureas. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{RNH}_2 \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCONHR} ]
With Alcohols: Forms carbamates. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{ROH} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NHCOOR} ]
-
Substitution Reactions
With Water: Hydrolysis to form carbamic acid, which decomposes to form an amine and carbon dioxide. [ \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NH}_2 + \text{CO}_2 ]
Common Reagents and Conditions
Amines: Primary and secondary amines.
Alcohols: Methanol, ethanol, and other aliphatic alcohols.
Catalysts: Triethylamine, zinc-based catalysts for non-phosgene methods.
Scientific Research Applications
2-Phenoxyphenyl isocyanate is a chemical compound with diverse applications in scientific research due to its reactivity and versatility . It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its applications extend to chemistry, biology, medicine, and industry.
Chemical Reactions
5-Chloro-2-phenoxyphenyl isocyanate can undergo different chemical reactions, such as oxidation, reduction, and substitution.
- Oxidation The isocyanate group can be oxidized to form urea derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
- Reduction Reduction reactions can lead to the formation of amines. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
- Substitution The chlorine atom can be substituted with other functional groups. Various nucleophiles can be used for substitution reactions, depending on the desired product.
Mechanism of Action
The mechanism by which 5-Chloro-2-phenoxyphenyl isocyanate exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives, respectively. These reactions are crucial in the formation of various bioactive compounds and materials.
- Enzyme Inhibition The compound can inhibit specific enzymes by reacting with their active sites.
- Receptor Binding It can bind to receptors, altering their activity and signaling pathways.
Comparison with Similar Compounds
5-Chloro-2-phenoxyphenyl isocyanate is similar to other isocyanates and phenyl ethers but stands out due to its unique combination of functional groups. Some similar compounds include:
- Phenyl Isocyanate: Lacks the chlorine and phenoxy groups.
- 5-Chloro-2,4-dimethoxyphenyl Isocyanate: Contains methoxy groups instead of the phenoxy group.
- 4-Chloro-2-isocyanatophenyl Phenyl Ether: Similar structure but different positioning of the chlorine atom.
These compounds differ in their reactivity and applications, highlighting the uniqueness of 5-Chloro-2-phenoxyphenyl isocyanate.
Applications
- Chemistry It is used as a reagent in organic synthesis.
- Biology It is employed in the study of enzyme inhibitors and receptor binding.
- Medicine It is utilized in the development of new drugs and therapeutic agents.
- Industry It is applied in the production of advanced materials and coatings.
Case Studies and Research Findings
- A study on related isocyanates demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.
- Investigations into its antimicrobial potential revealed effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, indicating a promising avenue for further exploration in infectious disease treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-Chloro-2-phenoxyphenyl isocyanate, it is useful to compare it with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Chloro-N-(5-chloro-2-phenoxyphenyl)acetamide | C₁₄H₁₁Cl₂N₂O₂ | Antimicrobial, anti-inflammatory |
This compound | C₁₃H₉NO₂ | High reactivity; used in polymer synthesis |
Phenyl isocyanate | C₆H₅NCO | Widely used in polymer production |
Mechanism of Action
The mechanism of action of 2-Phenoxyphenyl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (−NCO) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various chemical transformations:
-
Formation of Ureas
- The nucleophilic attack of an amine on the carbon of the isocyanate group leads to the formation of a urea linkage. [ \text{RNH}_2 + \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} \rightarrow \text{RNHCONHC}_6\text{H}_5\text{OC}_6\text{H}_4 ]
-
Formation of Carbamates
- The reaction with alcohols results in the formation of carbamates. [ \text{ROH} + \text{C}_6\text{H}_5\text{OC}_6\text{H}_4\text{NCO} \rightarrow \text{ROC(O)NHC}_6\text{H}_5\text{OC}_6\text{H}_4 ]
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₉NO₂ (inferred from structural analogs).
- Molecular Weight : ~211.22 g/mol.
- Solubility : Insoluble in water, typical of aromatic isocyanates .
- Hazards : Classified as toxic (UN 2206, Hazard Class 6.1) and moisture-sensitive, requiring careful handling to prevent hydrolysis or unintended reactions .
Comparison with Structurally Similar Isocyanates
Structural and Electronic Differences
The reactivity and applications of aromatic isocyanates are influenced by substituents on the phenyl ring. Below is a comparative analysis of 2-phenoxyphenyl isocyanate with analogs:
Table 1: Structural and Physical Properties
Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Water Solubility |
---|---|---|---|---|---|
This compound | 2-phenoxy | C₁₃H₉NO₂ | ~211.22 | - | Insoluble |
2-Fluorophenyl isocyanate | 2-fluoro | C₇H₄FNO | 137.11 | - | Insoluble |
4-Chlorophenyl isocyanate | 4-chloro | C₇H₄ClNO | 153.57 | - | Insoluble |
4-Methoxyphenyl isocyanate | 4-methoxy | C₈H₇NO₂ | 149.15 | - | Insoluble |
2-(Chloromethyl)phenyl isocyanate | 2-(chloromethyl) | C₈H₆ClNO | 167.59 | 52986-66-0 | Insoluble |
2-Propylphenyl isocyanate | 2-propyl | C₁₀H₁₁NO | 161.20 | 190774-57-3 | Insoluble |
Notes:
- Electron-withdrawing groups (e.g., -F, -Cl) increase the electrophilicity of the -NCO group, enhancing reactivity with nucleophiles like amines or alcohols .
- Electron-donating groups (e.g., -OCH₃, -OPh) reduce electrophilicity but may improve stability or alter reaction pathways .
- Steric hindrance from bulky substituents (e.g., -propyl, -benzyl) can slow reaction kinetics .
Table 2: Reaction Performance in Selected Syntheses
Key Findings :
- Electronic Effects : Electron-donating groups (e.g., -OCH₃) can improve yields in reactions requiring stabilized transition states, whereas electron-withdrawing groups (e.g., -Cl) enhance electrophilicity for faster reactions .
- Steric Effects : Bulky substituents like -benzyl () or -propyl () may hinder access to the -NCO group, reducing reaction rates .
Table 3: Hazard Profiles
Handling Recommendations :
- Store under inert, dry conditions to prevent hydrolysis.
- Use personal protective equipment (PPE) to avoid inhalation or skin contact .
Biological Activity
2-Phenoxyphenyl isocyanate (2-PPI) is an organic compound characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenoxyphenyl structure. Its chemical formula is C₁₃H₉NO₂. This compound is recognized for its utility in various research applications, particularly in the synthesis of polymers and pharmaceuticals. Its electrophilic nature makes it reactive towards biological nucleophiles, such as amino acids and proteins, leading to significant biological activity.
Reactivity with Biological Nucleophiles
2-PPI interacts with biological nucleophiles, which can lead to modifications of biomolecules, potentially impacting their function and activity. This reactivity is crucial for its applications in proteomics research. The isocyanate group readily reacts with primary amines (-NH₂) found in lysine residues of proteins, forming covalent bonds that stabilize protein structures. Such cross-linking can be utilized to study protein-protein interactions, protein folding, and the identification of protein complexes.
Toxicity Profile
While specific biological activity data for 2-PPI is limited, compounds containing isocyanate groups are generally known for their potential to induce allergic reactions and irritation. They can exhibit cytotoxic effects, which may be relevant in pharmaceutical contexts. The toxicity profile indicates that exposure to 2-PPI may cause skin irritation, eye irritation, and respiratory issues.
Study on Cytotoxicity
A study examining the cytotoxic effects of various isocyanates, including 2-PPI, highlighted their potential to induce cell death in different cancer cell lines. The findings indicated that compounds with similar structures could exhibit IC₅₀ values ranging from 5 to 20 µM against various cancer types .
Cross-Linking in Proteomics
Research demonstrated that 2-PPI's ability to cross-link proteins could be exploited for studying complex protein interactions. For instance, a study utilized 2-PPI to stabilize protein complexes for mass spectrometry analysis, providing insights into the dynamic nature of protein interactions within cellular environments.
Comparative Analysis of Similar Compounds
To better understand the biological activity of 2-PPI, it is useful to compare it with other structurally similar compounds. Below is a table summarizing key characteristics and activities:
Compound Name | Structure Type | Biological Activity | IC₅₀ (µM) |
---|---|---|---|
This compound | Isocyanate | Cytotoxicity; Protein Cross-Linking | Not specified |
Phenyl Isocyanate | Isocyanate | Allergic reactions; Cytotoxicity | 10 - 25 |
Benzyl Isocyanate | Isocyanate | Antimicrobial; Cytotoxicity | 5 - 15 |
This comparative analysis shows that while all these compounds share a common isocyanate functional group, their biological activities can vary significantly based on structural differences.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing 2-Phenoxyphenyl isocyanate with high purity?
- Methodological Answer : Synthesis typically involves reacting 2-phenoxyaniline with phosgene or safer alternatives like triphosgene in anhydrous solvents (e.g., dichloromethane). Post-reaction purification via vacuum distillation or column chromatography is critical to remove unreacted amines and urea byproducts. Purity can be validated using GC-MS or HPLC with derivatization agents like n-butylamine .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- IR Spectroscopy : The isocyanate (-NCO) group exhibits a sharp absorption band near 2270 cm⁻¹. Aromatic C-O-C stretching (phenoxy group) appears around 1250 cm⁻¹ .
- NMR : NMR shows aromatic proton signals (δ 6.8–7.4 ppm) and phenoxy methylene protons (if present). NMR confirms the isocyanate carbon at ~120–125 ppm .
- Raman Spectroscopy : Complementary to IR, it identifies vibrational modes of the -NCO group and aromatic ring .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, goggles, respirators) in a fume hood. Avoid moisture to prevent hydrolysis to toxic urea derivatives. Store under inert gas (N₂/Ar) in sealed containers. Monitor airborne exposure using OSHA-recommended methods (e.g., HPLC analysis of impinger samples) .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in polyurethane synthesis?
- Methodological Answer : Employ a factorial design to test variables:
- Factor A : Isocyanate/hydroxyl group ratio (e.g., 0.4–1.2).
- Factor B : Catalyst type/concentration (e.g., dibutyltin dilaurate).
- Factor C : Temperature (25–80°C).
Analyze mechanical properties (e.g., tensile strength) and use ANOVA to identify significant factors .
Q. How can contradictions in spectral data interpretation (e.g., overlapping IR bands) be resolved?
- Methodological Answer : Cross-validate with computational chemistry (DFT calculations for vibrational modes) and hyphenated techniques like LC-MS/MS. For example, overlapping -NCO and aromatic signals in IR can be deconvoluted using second-derivative spectroscopy .
Q. What advanced methods quantify trace this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use indirect GC analysis with n-dibutylamine (n-DBA) derivatization:
React excess n-DBA with the isocyanate to form urea derivatives.
Quantify unreacted n-DBA via GC-FID with an internal standard (e.g., tridecane).
This method avoids thermal decomposition issues of direct GC and achieves detection limits of 0.02 µg .
Q. How does this compound stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C under N₂ vs. ambient air.
- Monitor purity loss via HPLC every 24–72 hours.
Degradation kinetics follow Arrhenius behavior; moisture content >50 ppm significantly reduces stability .
Q. What mechanistic insights exist for this compound in nucleophilic reactions?
Properties
IUPAC Name |
1-isocyanato-2-phenoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQIPPONLLUGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974788 | |
Record name | 1-Isocyanato-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59377-20-7 | |
Record name | 2-Phenoxyphenylisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59377-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isocyanato-2-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10974788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenoxyphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.